Ethyl 3,3,3-trifluoropropanoate

Lithium-ion battery Electrolyte additive High-temperature cycling

Ethyl 3,3,3-trifluoropropanoate (CAS 352-23-8, also referred to as TFPE or FEP) is a linear carboxylic acid ethyl ester with a terminal trifluoromethyl (-CF3) group. Its molecular formula is C5H7F3O2 with a molecular weight of 156.10 g/mol.

Molecular Formula C5H7F3O2
Molecular Weight 156.1 g/mol
CAS No. 352-23-8
Cat. No. B1273106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3,3-trifluoropropanoate
CAS352-23-8
Molecular FormulaC5H7F3O2
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(F)(F)F
InChIInChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3
InChIKeyFMDMKDPUFQNVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,3,3-trifluoropropanoate (CAS 352-23-8): Core Identity and Compound Class Definition


Ethyl 3,3,3-trifluoropropanoate (CAS 352-23-8, also referred to as TFPE or FEP) is a linear carboxylic acid ethyl ester with a terminal trifluoromethyl (-CF3) group . Its molecular formula is C5H7F3O2 with a molecular weight of 156.10 g/mol . The compound is a colorless liquid at ambient conditions with a density of 1.192 g/cm³ at 25°C and a boiling point of approximately 78–80 °C at 200 mmHg . It belongs to the class of fluorinated esters and serves primarily as a fluorinated building block and specialty electrolyte additive, where the strongly electron-withdrawing CF3 group imparts distinctive physicochemical properties not achievable with non-fluorinated or differently fluorinated analogs .

Why Generic Substitution of Ethyl 3,3,3-trifluoropropanoate Fails in Performance-Critical Applications


The terminal -CF3 group of ethyl 3,3,3-trifluoropropanoate imparts specific electron-withdrawing effects and fluoride-release potential that are absent in non-fluorinated ethyl propanoate, while its ethyl ester moiety confers distinct solubility, volatility, and electrochemical stability profiles that differ substantially from the methyl analog (TFPM) . In lithium-ion battery electrolyte formulations, the alkyl chain length directly influences interfacial film morphology and ionic conductivity, meaning TFPM and TFPE cannot be used interchangeably without measurable performance degradation [1]. In synthetic chemistry applications, the reactivity of this ester toward nucleophiles and its behavior in cyclization reactions differ from both acid and amide derivatives, making direct substitution without re-optimization of reaction conditions impractical [2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for Ethyl 3,3,3-trifluoropropanoate (CAS 352-23-8) vs. Analogs


Ethyl 3,3,3-trifluoropropanoate (TFPE) vs. Baseline: 13.2% Capacity Retention Improvement in LiMn2O4/Li Cells at 55°C

Ethyl 3,3,3-trifluoropropanoate (TFPE) at 0.5 vol% as an electrolyte additive in LiMn2O4/Li half-cells increased capacity retention after 200 cycles at 55°C from 48.2% (additive-free baseline) to 61.4%, representing a net gain of 13.2 percentage points [1]. Simultaneously, interfacial impedance decreased from 227 Ohm to 139 Ohm, a reduction of 61.2% [1]. The mechanism is attributed to TFPE inhibiting HF-induced Mn dissolution from the cathode [1].

Lithium-ion battery Electrolyte additive High-temperature cycling

Ethyl (TFPE) vs. Methyl (TFPM) Analog: Comparable High-Voltage Capacity Retention in NCM/Graphite Cells

In LiNi1/3Co1/3Mn1/3O2/graphite full cells cycled between 3.0–4.6 V, the addition of 0.5 wt% ethyl 3,3,3-trifluoropropanoate (TFPE) improved capacity retention from 45.6% (additive-free baseline) to 76.1% after 100 cycles [1]. Under identical conditions, 0.2 wt% methyl 3,3,3-trifluoropropanoate (TFPM) improved retention to 75.4% [1]. Both alkyl trifluoropropanoates dramatically enhance high-voltage performance, with TFPE achieving statistically comparable efficacy to TFPM at its optimal concentration [1].

Lithium-ion battery High-voltage cathode Electrolyte additive

TFPE as a [4+1] Cyclization Substrate: Unified One-Step Access to Three Heterocycle Classes

Ethyl 3,3,3-trifluoropropanoate participates in a formal [4+1] cyclization with hydrazides, thiohydrazides, and imidohydrazides to produce 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles respectively, all bearing an ethyl acetate decoration [1]. This unified approach contrasts with previously reported multistep synthetic processes and features operational simplicity, easy scalability, and good substrate tolerability [1].

Heterocycle synthesis Medicinal chemistry building block Fluorinated intermediates

Evidence-Backed Application Scenarios for Ethyl 3,3,3-trifluoropropanoate (CAS 352-23-8) Selection


High-Temperature Lithium-Ion Battery Electrolyte Additive Formulation

When developing LiMn2O4-based lithium-ion batteries intended for elevated temperature operation (e.g., automotive or industrial applications), ethyl 3,3,3-trifluoropropanoate (TFPE) at 0.5 vol% loading improves capacity retention after 200 cycles at 55°C by 13.2 percentage points versus additive-free electrolytes, while reducing interfacial impedance by 61.2% [1]. This application leverages the compound's ability to form a protective cathode-electrolyte interphase that suppresses HF-induced Mn dissolution [1].

High-Voltage NCM/Graphite Lithium-Ion Battery Performance Enhancement

For LiNi1/3Co1/3Mn1/3O2/graphite cells operating at elevated upper cutoff voltages (up to 4.6 V), TFPE at 0.5 wt% loading increases capacity retention after 100 cycles from 45.6% (baseline) to 76.1% [2]. The methyl analog (TFPM) achieves 75.4% retention at 0.2 wt% loading under identical conditions, indicating that procurement decisions can prioritize cost or handling properties without sacrificing performance [2]. Both additives function via formation of a thinner, lower-resistance cathode-electrolyte interfacial film [2].

Unified Synthetic Platform for Fluorinated 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, and 1,2,4-Triazoles

In medicinal chemistry and agrochemical research programs targeting CF3-substituted heterocycles, ethyl 3,3,3-trifluoropropanoate enables a one-step formal [4+1] cyclization with (thio/imido)hydrazides to access three distinct heterocycle classes bearing ethyl ester functionality [3]. The method features operational simplicity and broad substrate scope, making TFPE a strategically valuable building block for parallel library synthesis and structure-activity relationship studies [3].

Fluorinated Building Block for Pharmaceutical and Agrochemical Intermediate Synthesis

As a general-purpose fluorinated ester building block, ethyl 3,3,3-trifluoropropanoate introduces the trifluoromethyl group into target molecules, enhancing metabolic stability, lipophilicity, and membrane permeability in drug candidates [4]. The compound is commercially available at research-grade purity (typically 97–98%) and serves as a precursor for nucleophilic substitution and cross-coupling reactions to access fluorinated pharmaceuticals and agrochemicals [4].

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